F6524-5902

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

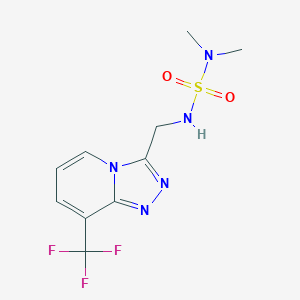

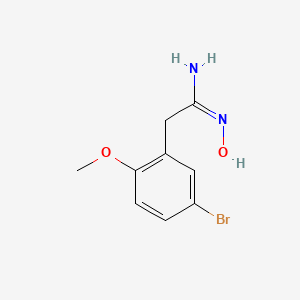

Dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine is a complex organic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Applications De Recherche Scientifique

Dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Its unique structure allows it to act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, making it a valuable compound in drug discovery .

In addition to its medicinal applications, this compound is also utilized in material sciences for the development of new materials with specific properties . Its ability to form stable complexes with metals and other compounds makes it useful in catalysis and other industrial processes.

Mécanisme D'action

Target of Action

The primary target of F6524-5902 is phosphorylated-p68 (P-p68) . P-p68 is a key protein that modulates the Wnt/β-catenin pathway, a crucial biological pathway that promotes cancer cell growth and metastasis . P-p68 is abundant in tumor cells and plays a key role in promoting the transport of β-catenin from the cell cytoplasm into the nucleus .

Mode of Action

This compound is a first-in-class anticancer agent that targets P-p68 and attenuates the nuclear shuttling of β-catenin . By inhibiting the transport of β-catenin into the nucleus, this compound disrupts the Wnt/β-catenin signaling pathway, which is essential for cancer cell growth and metastasis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin pathway . This pathway is crucial for cell growth, differentiation, and survival. When this compound inhibits the nuclear transport of β-catenin, it disrupts the Wnt/β-catenin signaling pathway, leading to the inhibition of cancer cell growth and metastasis .

Pharmacokinetics

The pharmacokinetics of this compound are dose-proportional, and the compound exhibits plasma and tumor tissue in nude mice . .

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth and metastasis . The compound demonstrates potent antiproliferative activity in vitro against triple-negative breast cancer (TNBC) cell lines . Treatment with this compound results in the induction of apoptosis, G2-M cell-cycle arrest, and aneuploidy in a subset of cell lines .

Méthodes De Préparation

The synthesis of dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine can be achieved through several synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

In industrial production, the scale-up reaction and late-stage functionalization of triazolopyridine further demonstrate its synthetic utility . The use of microwave irradiation in the synthesis process not only reduces the reaction time but also enhances the overall efficiency of the reaction.

Analyse Des Réactions Chimiques

Dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

For example, the oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction reactions can yield amines or other reduced derivatives

Comparaison Avec Des Composés Similaires

Dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[1,5-a]pyridines . While these compounds share some structural similarities, the presence of different functional groups and substituents can significantly alter their chemical properties and biological activities.

For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are known for their anticancer, antimicrobial, and anti-inflammatory activities . In contrast, 1,2,4-triazolo[1,5-a]pyridines exhibit activities as RORγt inverse agonists and PHD-1 inhibitors

Propriétés

IUPAC Name |

3-[(dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N5O2S/c1-17(2)21(19,20)14-6-8-15-16-9-7(10(11,12)13)4-3-5-18(8)9/h3-5,14H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUFGHAYLUHUSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386022.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2386032.png)

![N-(3-chloro-4-methylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2386035.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2386036.png)

![[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2386037.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2386038.png)

![6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B2386044.png)